5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole
Overview
Description
5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Mode of Action
Based on its structural similarity to other chloroformates, it is plausible that it could react with biological nucleophiles, such as amines or alcohols, present in proteins or other biomolecules . This could lead to modifications of these biomolecules and potentially alter their function .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways of “5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole”. Given its potential reactivity with biological nucleophiles, it could potentially impact a wide range of biochemical pathways depending on the specific targets it interacts with .
Pharmacokinetics
Similar compounds with a piperazine moiety have been shown to have good oral bioavailability and sound pharmacokinetic profiles
Result of Action
The molecular and cellular effects of “this compound” are currently unknown. Given its potential reactivity with biological nucleophiles, it could potentially lead to modifications of proteins or other biomolecules, which could in turn alter cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as pH, temperature, and the presence of other reactive species could potentially influence its reactivity and stability . Additionally, the biological environment (e.g., the presence of specific proteins or other biomolecules) could also influence its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-chloroethyl hydrazine with benzoyl chloride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted oxadiazoles.
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced heterocyclic compounds.
Scientific Research Applications
5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It serves as a probe for studying biological processes involving oxadiazole-containing molecules.
Industrial Chemistry: The compound is utilized in the synthesis of other complex organic molecules and as a building block for various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole
- 5-(1-Chloroethyl)-3-phenyl-1,2,4-thiadiazole
- 5-(1-Chloroethyl)-3-phenyl-1,2,4-triazole
Uniqueness
5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both a chloroethyl group and a phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to other oxadiazole derivatives. The presence of the chloroethyl group allows for targeted chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(1-chloroethyl)-3-phenyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWPNBHEEVRYRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90550009 | |
Record name | 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90550009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90772-88-6 | |
Record name | 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90550009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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